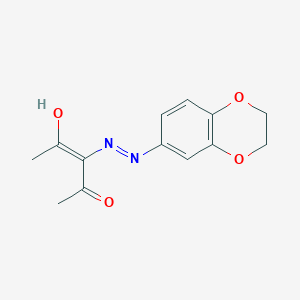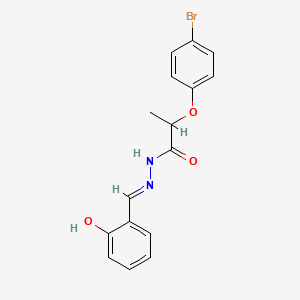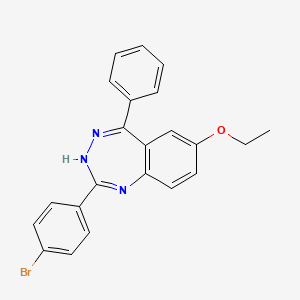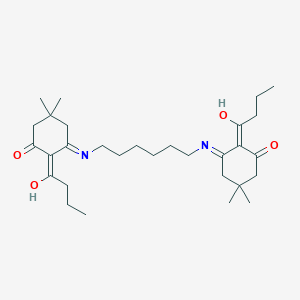
2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Übersicht
Beschreibung
2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone), also known as PDBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDBH is a hydrazone derivative of 2,3,4-pentanetrione, which is a β-diketone. PDBH is synthesized by the reaction of 2,3,4-pentanetrione with 2,3-dihydro-1,4-benzodioxin-6-carbohydrazide in the presence of a catalyst.
Wirkmechanismus
The exact mechanism of action of 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects
2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has also been shown to decrease the excitability of neurons, which may contribute to its anticonvulsant and analgesic effects. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has been found to be well tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) is its broad range of potential therapeutic applications. It has been shown to be effective in the treatment of a variety of conditions, including epilepsy, neuropathic pain, and inflammatory disorders. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) is also relatively easy to synthesize and has been found to be well tolerated in animal studies.
However, there are also limitations to the use of 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) in lab experiments. One limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments to investigate its effects. Another limitation is the lack of human clinical trials, which are necessary to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone). One direction is to investigate its potential use as a cancer chemopreventive agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, human clinical trials are needed to determine its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has been found to be effective in the treatment of epilepsy, neuropathic pain, and inflammatory disorders. 2,3,4-pentanetrione 3-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) has also been studied for its potential use as a cancer chemopreventive agent.
Eigenschaften
IUPAC Name |
(Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)13(9(2)17)15-14-10-3-4-11-12(7-10)19-6-5-18-11/h3-4,7,16H,5-6H2,1-2H3/b13-8-,15-14? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFWHQGABOMDRX-QJQMHXMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=CC2=C(C=C1)OCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=NC1=CC2=C(C=C1)OCCO2)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719236.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B3719255.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719265.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719272.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)



![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)

![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)
![2,2'-[1,4-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3719335.png)